Quinolin-3-ol hydrochloride chemical structure and physicochemical properties
Quinolin-3-ol hydrochloride chemical structure and physicochemical properties
An In-depth Technical Guide to Quinolin-3-ol Hydrochloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyridine ring, offers a versatile template for designing molecules with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2] Functionalization at the C-3 position of the pyridine ring is a key strategy for modulating the electronic and steric properties of the quinoline system, thereby influencing its biological activity.
Quinolin-3-ol, a hydroxyl-substituted derivative, is a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own biological potential.[3] This guide focuses on the hydrochloride salt of quinolin-3-ol (CAS 1217110-69-4). The conversion to a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and bioavailability of a parent compound.[4][5] This document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol for Quinolin-3-ol hydrochloride, designed to support researchers in its effective utilization and characterization.
Chemical Structure and Identification
The structure of Quinolin-3-ol hydrochloride arises from the protonation of the basic nitrogen atom in the quinoline ring by hydrochloric acid. This creates the quinolinium cation, with a chloride anion counterion.
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IUPAC Name: Quinolin-3-ol;hydrochloride
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CAS Number: 1217110-69-4
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Molecular Formula: C₉H₈ClNO
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Molecular Weight: 181.62 g/mol
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InChI Key: BOHDMKHEQAMOKO-UHFFFAOYSA-N[6]
The key structural features are the planar, aromatic quinoline core, the hydroxyl group at the 3-position which can act as both a hydrogen bond donor and acceptor, and the positively charged nitrogen atom which significantly influences the molecule's electronic distribution and intermolecular interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for designing experiments, developing formulations, and interpreting biological data. The properties of Quinolin-3-ol hydrochloride are presented below, with data for the parent free base (Quinolin-3-ol, CAS 580-18-7) included for comparison.
| Property | Quinolin-3-ol Hydrochloride | Quinolin-3-ol (Free Base) | Reference(s) |
| CAS Number | 1217110-69-4 | 580-18-7 | ,[7] |
| Molecular Formula | C₉H₈ClNO | C₉H₇NO | ,[7] |
| Molecular Weight | 181.62 g/mol | 145.16 g/mol | ,[7] |
| Appearance | Not specified, likely a solid. | Tan-colored crystalline solid. | ,[7] |
| Melting Point | Data not available | 199-200 °C | [7] |
| Solubility | Expected to have enhanced aqueous solubility. | Limited solubility in water; soluble in organic solvents like ethanol and ether. | [4],[3] |
| pKa | Not experimentally determined. The quinolinium nitrogen is acidic. | pKa₁ ≈ 4.8 (quinolinium N-H); pKa₂ ≈ 8.1 (phenolic O-H) (Predicted) | [8] |
Expert Insights on pKa and Solubility: The pKa values are critical for predicting the ionization state of the molecule at a given pH. For 3-hydroxyquinoline, there are two ionizable groups: the quinoline nitrogen and the hydroxyl group. Based on data for similar compounds, the quinoline nitrogen is the more basic site and will be protonated first (pKa of the conjugate acid ~4.8).[8] The hydroxyl group is phenolic in nature and will deprotonate under more basic conditions (pKa ~8.1). Therefore, in the hydrochloride salt form, the nitrogen is protonated, and the molecule carries a positive charge. This charge is the primary reason for the anticipated increase in solubility in polar solvents like water compared to its neutral free base.
Synthesis and Characterization
The preparation of Quinolin-3-ol hydrochloride is a two-step process: first, the synthesis of the 3-hydroxyquinoline free base, followed by its conversion to the hydrochloride salt.
Synthesis of 3-Hydroxyquinoline (Free Base)
The following protocol is a reliable and well-documented method adapted from Organic Syntheses, a highly trusted source for chemical preparations.[7] This method provides a significant advantage over other routes by using readily available starting materials and avoiding the use of difficult-to-access intermediates.
Experimental Protocol:
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Preparation of 3-Hydroxycinchoninic Acid:
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In a 3-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, dissolve 147 g (1.00 mole) of isatin in a solution of 120 g (3.00 moles) of sodium hydroxide in 1.2 L of water.
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Maintain the temperature at 20–25 °C using a cooling bath. Vigorously stir the solution while gradually adding 168.5 g (1.375 moles) of chloropyruvic acid over 2 hours.
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Causality: The use of a strong base (NaOH) deprotonates the isatin, forming a nucleophile that attacks the chloropyruvic acid. Maintaining the temperature prevents side reactions and degradation of the starting materials.
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After the addition is complete, continue stirring for 1 hour, then allow the mixture to stand at room temperature for 6 days.
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Filter the resulting solid, wash with water, and then disperse the filter cake in 160 mL of absolute ethanol. Filter again, air-dry, and finally dry in a vacuum desiccator. This yields bright-yellow 3-hydroxycinchoninic acid.
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Decarboxylation to 3-Hydroxyquinoline:
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Place the dried 3-hydroxycinchoninic acid (from the previous step) in a 1-L Claisen flask.
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Heat the flask in a metal bath. The solid will melt and begin to decompose with vigorous gas evolution (CO₂) at approximately 220 °C.
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Causality: Thermal decarboxylation is a classic method for removing a carboxylic acid group from an aromatic ring, particularly when activated by an adjacent electron-donating group like a hydroxyl.
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Maintain the temperature at 220–230 °C for about 30 minutes until gas evolution ceases. The crude 3-hydroxyquinoline will distill and solidify in the receiver.
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The crude product is a gray-brown solid.
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Purification:
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Dissolve the crude 3-hydroxyquinoline (57–63 g) in 1.2 L of a boiling 1:1 (v/v) mixture of benzene and ligroin.
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Causality: The mixed solvent system is chosen to provide good solubility for the product at high temperatures and lower solubility at room temperature, facilitating crystallization and removal of impurities.
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Filter the hot solution through a fluted filter paper.
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Concentrate the filtrate by boiling until precipitation begins (to a volume of about 600 mL) and then allow it to cool to room temperature.
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Collect the resulting tan-colored crystals by filtration and dry them. The yield of pure 3-hydroxyquinoline is typically 44–47 g (61–65% overall yield), with a melting point of 199–200 °C.[7]
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Preparation of Quinolin-3-ol Hydrochloride (Representative Protocol)
The conversion of the free base to the hydrochloride salt is a straightforward acid-base reaction. The following is a representative protocol based on established chemical principles for salt formation.
Experimental Protocol:
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Dissolution: Dissolve the purified 3-hydroxyquinoline (e.g., 10.0 g, 68.9 mmol) in a suitable anhydrous organic solvent such as ethanol or diethyl ether (approx. 150-200 mL). Gentle warming may be required to achieve complete dissolution.
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Causality: Anhydrous solvents are used to prevent the introduction of water, which can affect the crystallization of the salt. Ethanol and ether are common choices as they readily dissolve the free base but are often poor solvents for the resulting ionic salt, promoting its precipitation.
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Acidification: While stirring the solution, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate is observed. An excess of the HCl solution is typically added to ensure complete conversion.
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Precipitation and Isolation: Continue stirring the mixture, possibly in an ice bath, for 30-60 minutes to maximize precipitation.
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Filtration and Washing: Collect the solid Quinolin-3-ol hydrochloride by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and excess HCl.
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Drying: Dry the resulting solid product under vacuum to remove all traces of solvent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Quinolin-3-ol hydrochloride.
Expected Spectroscopic Data for Characterization
While experimental spectra for Quinolin-3-ol hydrochloride are not widely available in the literature, its structure can be confidently predicted based on data from the parent quinoline hydrochloride and related substituted quinolines.[9][10][11][12]
¹H NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 400 MHz) Protonation of the nitrogen atom causes a significant downfield shift of the protons on the pyridine ring (H2, H4) and adjacent protons on the benzene ring (H8).
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δ ~14.0-15.0 ppm (broad s, 1H): N-H proton of the quinolinium ion.
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δ ~10.0-11.0 ppm (s, 1H): O-H proton of the hydroxyl group.
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δ ~9.1-9.3 ppm (d, 1H): H-2 proton, downfield due to adjacent N⁺.
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δ ~8.8-9.0 ppm (d, 1H): H-4 proton, downfield due to N⁺ and deshielding effect.
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δ ~8.1-8.3 ppm (d, 1H): H-8 or H-5 proton.
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δ ~7.8-8.0 ppm (m, 2H): Remaining aromatic protons (H5, H6, H7).
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δ ~7.6-7.8 ppm (m, 1H): Remaining aromatic proton.
¹³C NMR Spectroscopy (Predicted)
(Solvent: DMSO-d₆, 101 MHz) The carbon atoms of the pyridine ring, particularly those adjacent to the protonated nitrogen (C2, C8a), are expected to be shifted downfield.
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δ ~150-155 ppm: C-3 (bearing the OH group).
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δ ~145-148 ppm: C-2.
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δ ~140-142 ppm: C-8a (quaternary).
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δ ~135-138 ppm: C-4.
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δ ~128-132 ppm: C-5, C-7, C-6.
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δ ~120-125 ppm: C-4a (quaternary).
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δ ~118-120 ppm: C-8.
Infrared (IR) Spectroscopy (Predicted)
(KBr Pellet) The IR spectrum will be characterized by broad absorption bands due to the O-H and N⁺-H groups, in addition to the characteristic aromatic vibrations.
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3400-3200 cm⁻¹ (broad): O-H stretching vibration.
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3100-2800 cm⁻¹ (broad): N⁺-H stretching of the quinolinium ion.
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1620-1600 cm⁻¹ (strong): C=N and C=C stretching vibrations of the aromatic rings.
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1500-1400 cm⁻¹: Aromatic ring skeletal vibrations.
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1250-1200 cm⁻¹: C-O stretching of the phenolic hydroxyl group.
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850-750 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of the aromatic substitution pattern.
Mass Spectrometry (MS)
(ESI+) In electrospray ionization positive mode, the spectrum will detect the cation of the salt, which is the protonated free base. The molecular ion peak will correspond to the mass of 3-hydroxyquinoline.
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m/z = 146.06 [M+H]⁺: This corresponds to the molecular ion of the free base (C₉H₇NO).
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Fragmentation Pattern: A primary fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the ring system, which would result in a fragment at m/z = 119.05 .[4]
Applications in Research and Drug Development
Quinolin-3-ol hydrochloride serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. The quinoline nucleus is a privileged scaffold, and the 3-hydroxy group provides a convenient handle for further chemical modification through reactions such as etherification, esterification, or substitution. Its derivatives are explored for a wide range of therapeutic targets, leveraging the broad biological activity profile of the quinoline class of compounds.[2][13]
Conclusion
Quinolin-3-ol hydrochloride is a compound of significant interest for chemical synthesis and medicinal chemistry. While comprehensive experimental data for the hydrochloride salt itself is sparse in public literature, a robust understanding of its properties and behavior can be derived from the well-characterized free base and fundamental chemical principles. This guide provides researchers with a reliable synthesis protocol for the parent compound, a practical method for its conversion to the hydrochloride salt, and a detailed, predicted spectroscopic profile for its unambiguous characterization. This foundational knowledge is critical for enabling the effective use of Quinolin-3-ol hydrochloride in the development of novel chemical entities and advancing drug discovery efforts.
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